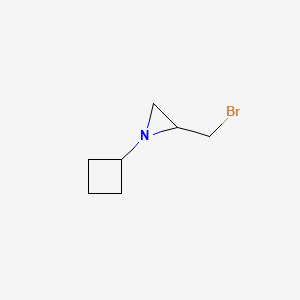

2-(Bromomethyl)-1-cyclobutylaziridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromomethyl compounds are a class of organic compounds containing a bromomethyl group (-CH2Br). They are often used as building blocks in organic synthesis due to their reactivity .

Synthesis Analysis

The synthesis of bromomethyl compounds often involves the bromination of a precursor molecule. For instance, the synthesis of bromomethyl cyclopropane involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The molecular structure of bromomethyl compounds typically includes a carbon atom bonded to a hydrogen and a bromine atom. The exact structure would depend on the rest of the molecule .Chemical Reactions Analysis

Bromomethyl compounds can participate in various chemical reactions due to the presence of the reactive bromomethyl group. For example, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary widely depending on the specific compound. In general, these compounds are likely to be relatively dense and may have distinctive colors .科学的研究の応用

Synthesis of Constrained Heterocyclic Diamino Acid Derivatives

2-(Bromomethyl)-1-cyclobutylaziridine serves as a precursor for the synthesis of constrained heterocyclic diamino acid derivatives. A study by Brabandere et al. (2014) highlights its role in the substitution with protected glycine esters to produce alkyl 3-(N-benzylaziridin-2-yl)-2-aminopropanoates. These aziridines are key intermediates for generating stereochemically defined 2-(aminomethyl)-1-aminocyclopropanecarboxylic acid derivatives, including methyl esters, piperidyl amides, and free carboxylic acids, demonstrating its utility in creating complex amino acid structures for biochemical applications Brabandere et al., 2014.

Exploration in Carbonic Anhydrase Inhibition

The modification of structures incorporating cyclopropyl moieties, related to this compound, has been explored for inhibiting carbonic anhydrase enzymes. Boztaş et al. (2015) investigated cyclopropylcarboxylic acids and esters, revealing potent inhibitory effects against carbonic anhydrase isoenzymes. This research signifies the potential of bromomethylated compounds in designing inhibitors targeting specific enzymatic functions, opening pathways for therapeutic applications Boztaş et al., 2015.

Development of Functionalized Azaheterocyclic α- and β-Amino Acid Derivatives

Žukauskaitė et al. (2011) conducted a synthesis involving 2-(bromomethyl)aziridine-2-carboxylates, leading to the formation of functionalized azaheterocyclic α- and β-amino acid derivatives. These compounds are of interest due to their constrained structure, which is valuable for biological applications and as components in foldamers. The bromo-substituted carbon center in these derivatives offers a site for further functionalization, demonstrating the versatility of this compound in synthesizing bioactive molecules Žukauskaitė et al., 2011.

Utilization in Peptide Synthesis

The use of bromomethylated compounds, akin to this compound, has been documented in the synthesis of peptides containing N-methyl amino acid residues. Li-peng and Xu Cheng (2000) demonstrated the effectiveness of such reagents in producing peptides with high reactivity and low racemization, underscoring the potential of bromomethylated aziridines in peptide synthesis and pharmaceutical development Li-peng & Xu Cheng, 2000.

Improvement in Synthetic Procedures

Research on improving the synthesis of related bromomethyl cyclobutane compounds indicates the continuous development in synthetic methodologies, enhancing purity and yield for industrial production. Such advancements underscore the significance of bromomethylated reagents in chemical synthesis, providing efficient routes for producing complex structures Hui, 2003.

作用機序

Target of Action

Bromomethyl compounds are generally known to interact with various biological targets, influencing their function .

Mode of Action

Bromomethyl compounds are known to participate in various chemical reactions, such as suzuki–miyaura cross-coupling . In this process, the bromomethyl group can undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond . This reaction is part of the broader class of reactions known as transmetalation, where an organic group is transferred from one metal to another .

Biochemical Pathways

Bromomethyl compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The result of its action would depend on its specific targets and the biochemical pathways it influences .

Action Environment

The action, efficacy, and stability of 2-(Bromomethyl)-1-cyclobutylaziridine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which it is present .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(bromomethyl)-1-cyclobutylaziridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN/c8-4-7-5-9(7)6-2-1-3-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVCFXGKQQUCPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CC2CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(5-Chloro-2-methoxyphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2782547.png)

![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2782554.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2782555.png)

![2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2782557.png)

![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B2782562.png)

![(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol;hydrochloride](/img/structure/B2782563.png)

![3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2782570.png)